molecular formula C9H11NO3 B1270416 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 33821-61-3

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B1270416
CAS RN: 33821-61-3
M. Wt: 181.19 g/mol
InChI Key: CBXJAPKOLAKEEF-UHFFFAOYSA-N
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Patent
US05001235

Procedure details

N,N-dimethylformamide dimethyl acetal (150 ml) is added dropwise to a mixture of 4-hydroxy-6-methyl-2-pyrone (100 g) in dioxane (400 ml) at 0° C. over 20 minutes. The mixture is warmed to room temperature and stirred an additional 4 hours. The precipitated solid is filtered, washed with isopropanol and dried to give 85.0 g of the title compound. The filtrate is concentrated and isopropanol (300 ml) is added to the residue. This mixture is kept at 0° C. overnight to give an additional 18.8 g of the title compound. Physical characteristics are as follows:
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[OH:9][C:10]1[CH:15]=[C:14]([CH3:16])[O:13][C:12](=[O:17])[CH:11]=1>O1CCOCC1>[CH3:6][N:4]([CH:3]=[C:11]1[C:10](=[O:9])[CH:15]=[C:14]([CH3:16])[O:13][C:12]1=[O:17])[CH3:5]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C)C=C1C(OC(=CC1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05001235

Procedure details

N,N-dimethylformamide dimethyl acetal (150 ml) is added dropwise to a mixture of 4-hydroxy-6-methyl-2-pyrone (100 g) in dioxane (400 ml) at 0° C. over 20 minutes. The mixture is warmed to room temperature and stirred an additional 4 hours. The precipitated solid is filtered, washed with isopropanol and dried to give 85.0 g of the title compound. The filtrate is concentrated and isopropanol (300 ml) is added to the residue. This mixture is kept at 0° C. overnight to give an additional 18.8 g of the title compound. Physical characteristics are as follows:
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[OH:9][C:10]1[CH:15]=[C:14]([CH3:16])[O:13][C:12](=[O:17])[CH:11]=1>O1CCOCC1>[CH3:6][N:4]([CH:3]=[C:11]1[C:10](=[O:9])[CH:15]=[C:14]([CH3:16])[O:13][C:12]1=[O:17])[CH3:5]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C)C=C1C(OC(=CC1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.